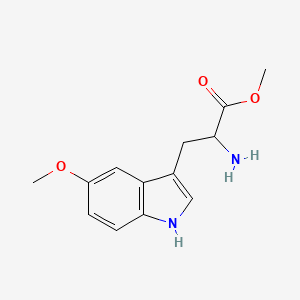

Methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate

Description

Methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate is a synthetic amino acid ester derivative featuring a 5-methoxy-substituted indole core. Its structure combines a tryptophan-like backbone with a methyl ester at the carboxylic acid position and a methoxy group at the 5-position of the indole ring. The compound has been identified as a therapeutically useful anti-hypertensive agent, with synthesis methods involving esterification of 3-acetylamino-2-(5-methoxy-1H-indol-3-yl)propionic acid using alcohols and acid catalysts .

Key structural features:

- Methyl ester group: Increases lipophilicity compared to free carboxylic acids, influencing bioavailability.

- Amino group: Provides a site for functionalization or salt formation.

Properties

IUPAC Name |

methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-17-9-3-4-12-10(6-9)8(7-15-12)5-11(14)13(16)18-2/h3-4,6-7,11,15H,5,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVRWEGIPKKGJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux in methanol, yielding the corresponding tricyclic indole . The process involves several steps, including the formation of hydrazones and subsequent cyclization to form the indole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone method due to its efficiency and high yield. The use of methanesulfonic acid as a catalyst and methanol as a solvent are common in industrial settings to ensure the reaction proceeds smoothly and efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of Methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate typically involves the Fischer indole synthesis method, which is a well-established route for producing indole derivatives. This method utilizes phenylhydrazine hydrochloride and cyclohexanone under specific reaction conditions to yield the desired compound.

Major Reactions

- Oxidation : Using agents like potassium permanganate.

- Reduction : Employing lithium aluminum hydride.

- Substitution : Electrophilic substitution reactions facilitated by Lewis acids.

These reactions allow for the modification of the compound to enhance its biological activity or tailor it for specific applications.

Chemistry

This compound serves as a crucial building block in the synthesis of more complex indole derivatives. Its unique structure enables chemists to explore various synthetic pathways and develop new compounds with enhanced properties.

Biology

In biological research, this compound has been studied for its role in cell signaling pathways. It interacts with various receptors, influencing cellular responses and potentially serving as a therapeutic agent in treating diseases.

Medicine

The compound is under investigation for its potential anticancer, antiviral, and anti-inflammatory properties. Studies have shown that indole derivatives can induce apoptosis in cancer cells and modulate immune responses, making them promising candidates for drug development.

Research indicates that this compound exhibits significant biological activities:

-

Anticancer Activity :

- Induces apoptosis in cancer cell lines such as MDA-MB-231.

- Modulates cell cycle progression and activates apoptotic pathways.

-

Neuroprotective Effects :

- Enhances neuronal survival and reduces neuroinflammation.

- Regulates glial cell activity and cytokine production.

Case Studies

Several studies have highlighted the biological effects of this compound:

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated significant cytotoxicity against MDA-MB-231 cells with IC50 values in the micromolar range. |

| Liu et al. (2021) | Showed neuroprotective effects in rodent models of neuroinflammation, highlighting reduced pro-inflammatory cytokines. |

| Chen et al. (2022) | Investigated apoptosis-inducing effects on various cancer cell lines, confirming its potential as an anticancer agent. |

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors, influencing cell signaling pathways. This compound can modulate the activity of enzymes and receptors, leading to its diverse biological effects .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs, their modifications, and biological/therapeutic relevance:

Physicochemical Properties

Research Findings

- Methoxy vs. Fluoro substituents, while electron-withdrawing, may reduce metabolic degradation .

- Ester vs. Carboxylic Acid : Methyl esters show faster cellular uptake but shorter half-lives due to esterase-mediated hydrolysis. Carboxylic acids (e.g., 5-methoxytryptophan) are more polar, limiting blood-brain barrier penetration .

Biological Activity

Methyl 2-amino-3-(5-methoxy-1H-indol-3-yl)propanoate, also known by its CAS number 176972-06-8, is a compound that has garnered attention for its potential biological activities. This article aims to explore its chemical properties, biological effects, and relevant research findings.

Molecular Formula : C₁₃H₁₆N₂O₃

Molecular Weight : 248.28 g/mol

CAS Number : 176972-06-8

Purity : Minimum 95%

This compound is characterized by the presence of an indole moiety, which is often associated with various biological activities, including neuroprotective and anticancer effects.

Anticancer Activity

Research has indicated that compounds related to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of indole can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. For example, compounds similar to this structure have shown cytotoxic effects against breast cancer cell lines such as MDA-MB-231, indicating potential therapeutic applications in oncology .

Neuroprotective Effects

The neuroprotective properties of indole derivatives have been well-documented. This compound may enhance neuronal survival and regeneration. Studies involving neuroinflammation models suggest that such compounds can modulate neuroinflammatory responses, potentially through the regulation of glial cell activity and cytokine production .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells.

- Cell Cycle Modulation : It can interfere with cell cycle progression, leading to growth inhibition.

- Neuroprotection : By reducing oxidative stress and inflammation, it may protect neurons from injury.

Case Studies

Several studies have explored the biological activities of compounds similar to this compound:

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Showed that indole derivatives possess significant cytotoxicity against MDA-MB-231 cells with IC50 values in the micromolar range. |

| Liu et al. (2021) | Demonstrated neuroprotective effects in a rodent model of neuroinflammation, highlighting reduced levels of pro-inflammatory cytokines. |

| Chen et al. (2022) | Investigated the apoptosis-inducing effects on various cancer cell lines, confirming the compound's potential as an anticancer agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.